4-Ethyl-2-pyridinecarbonitrile-d5
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Overview
Description
4-Ethyl-2-pyridinecarbonitrile-d5 is a deuterated compound with the molecular formula C8H3D5N2 and a molecular weight of 137.19 . This compound is primarily used in proteomics research and organic synthesis . The presence of deuterium atoms makes it particularly useful in various scientific applications, including metabolic studies and environmental analysis.
Chemical Reactions Analysis
4-Ethyl-2-pyridinecarbonitrile-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the nitrile group can yield primary amines .
Scientific Research Applications
4-Ethyl-2-pyridinecarbonitrile-d5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-pyridinecarbonitrile-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to monitor the compound’s distribution and transformation within biological systems. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can influence enzyme activity and metabolic flux.
Comparison with Similar Compounds
4-Ethyl-2-pyridinecarbonitrile-d5 can be compared with other deuterated pyridinecarbonitriles, such as:
2-Cyano-4-ethylpyridine-d5: Similar in structure but with different positional isomerism.
4-Methyl-2-pyridinecarbonitrile: Lacks deuterium atoms and has a methyl group instead of an ethyl group.
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
137.19 g/mol |
IUPAC Name |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3/i2D2,3D,4D,5D |
InChI Key |
WSIWRNNXMDBVGX-SIPVGYFWSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])C)[2H])C#N)[2H] |
Canonical SMILES |
CCC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
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